3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a chlorophenyl group, a pyrazolyl group, and an oxadiazole ring, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. The cyclization of the resulting intermediate is confirmed using spectroscopic techniques such as FT-IR, NMR, and LCMS .
Chemical Reactions Analysis
3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its antiproliferative activity against cancer cells is attributed to its ability to bind to heat shock proteins like TRAP1, leading to the inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(4-chlorophenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole stands out due to its unique combination of structural features and reactivity. Similar compounds include:
4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile: This compound shares the pyrazole and chlorophenyl groups but differs in the presence of a thiazole ring.
N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Another related compound with a thiazolidinone ring system.
Properties
Molecular Formula |
C20H17ClN4O |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H17ClN4O/c1-12(2)13-3-5-14(6-4-13)17-11-18(24-23-17)20-22-19(25-26-20)15-7-9-16(21)10-8-15/h3-12H,1-2H3,(H,23,24) |
InChI Key |
BQSUZCSDFBPHFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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